molecular formula C15H19NO5S B13452937 (5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

(5R,6S)-Allyl 6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B13452937
M. Wt: 325.4 g/mol
InChI Key: KDUOTWOTIWSCEX-DLVJRCHESA-N
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Description

Faropenem Related Compound 4 is a derivative of faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation . Faropenem Related Compound 4 shares similar structural features and pharmacological properties, making it a subject of interest in scientific research and pharmaceutical development.

Preparation Methods

The synthesis of Faropenem Related Compound 4 involves several steps, starting from the core structure of faropenem. One common method includes treating a compound with an alkali metal salt of a substituted or unsubstituted carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent . The reaction mixture is then treated with water and a water-miscible solvent to isolate the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Faropenem Related Compound 4 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic reagents, such as halogens or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Faropenem Related Compound 4 has several scientific research applications:

Mechanism of Action

Faropenem Related Compound 4 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains that make up the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell death . The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Comparison with Similar Compounds

Faropenem Related Compound 4 is compared with other beta-lactam antibiotics, including:

Similar compounds include imipenem, meropenem, and ertapenem, which are also beta-lactam antibiotics with broad-spectrum activity .

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C15H19NO5S/c1-3-6-21-15(19)11-12(9-5-4-7-20-9)22-14-10(8(2)17)13(18)16(11)14/h3,8-10,14,17H,1,4-7H2,2H3/t8-,9-,10+,14-/m1/s1

InChI Key

KDUOTWOTIWSCEX-DLVJRCHESA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)OCC=C)O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O

Origin of Product

United States

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